molecular formula C11H11NO B111977 7-Ethyl-1H-indole-3-carbaldehyde CAS No. 154989-45-4

7-Ethyl-1H-indole-3-carbaldehyde

Cat. No.: B111977
CAS No.: 154989-45-4
M. Wt: 173.21 g/mol
InChI Key: DKTNMUOPASFCOT-UHFFFAOYSA-N
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Description

7-Ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

7-Ethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is an essential and efficient chemical precursor for generating biologically active structures . It can interact with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the biochemical context. The nature of these interactions can vary widely, from simple binding to complex enzymatic transformations .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that indole derivatives can have varying effects at different dosages, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, where indole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Ethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is utilized in the development of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Lacks the ethyl group at the 7-position, making it less hydrophobic.

    7-Methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.

    7-Bromo-1H-indole-3-carbaldehyde: Contains a bromine atom, which significantly alters its electronic properties and reactivity.

Uniqueness: 7-Ethyl-1H-indole-3-carbaldehyde is unique due to the presence of the ethyl group at the 7-position, which influences its hydrophobicity, reactivity, and biological activity. This structural feature can enhance its interaction with hydrophobic pockets in enzymes or receptors, potentially leading to improved efficacy in biological applications.

Properties

IUPAC Name

7-ethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTNMUOPASFCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356330
Record name 7-Ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154989-45-4
Record name 7-Ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ethyl-1H-indole-3-carbaldehyde
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